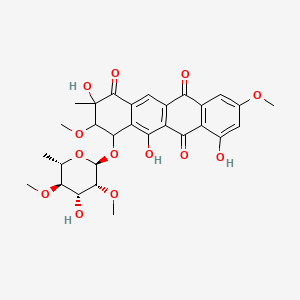

Steffimycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Steffimycin B is an anthracycline antibiotic compound isolated from the bacterium Streptomyces elgreteus . It is a member of the steffimycin family, which includes several related compounds such as steffimycin, steffimycin C, and steffimycin D . This compound is known for its potential antitumor activity and has been studied for its cytotoxic effects on various cancer cell lines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Steffimycin B is typically produced through fermentation processes involving Streptomyces elgreteus . The bacterium is cultivated in an aqueous nutrient medium under aerobic conditions until substantial antibiotic activity is imparted to the medium by the production of this compound . The fermentation medium is optimized using various components such as glucose, peptone, yeast powder, acid hydrolyzed casein, magnesium sulfate, and potassium nitrate .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The optimized fermentation medium for Streptomyces elgreteus includes glucose (36.22 g/L), peptone (8.00 g/L), yeast powder (8.51 g/L), acid hydrolyzed casein (1.50 g/L), magnesium sulfate (0.68 g/L), and potassium nitrate (1.00 g/L) . The fermentation is carried out in large fermenters, and the compound is extracted and purified using solvent extraction and silica gel chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Steffimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It binds to DNA, preferentially intercalating at sites containing cytosine and guanine .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents such as dichloromethane and methanol for purification . The compound is also subjected to high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy for structural analysis .

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives such as 8-demethoxy-10-deoxysteffimycinone and 7-deoxy-10-deoxysteffimycinone . These derivatives are produced through modifications of the this compound structure and exhibit varying degrees of cytotoxic activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Steffimycin B exhibits significant antimicrobial properties against various Gram-positive bacteria, including Staphylococcus aureus and Streptococcus faecalis. It has been utilized as a disinfectant in medical settings due to its effectiveness against these pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 4.0 |

| Streptococcus faecalis | 8.0 |

| Streptococcus hemolyticus | 16.0 |

Cytotoxicity and Anticancer Properties

Research indicates that this compound is cytotoxic to various human tumor cell lines, including MCF-7 (breast cancer), HMO2 (lung cancer), and HepG2 (liver cancer). Its mechanism involves inducing apoptosis through DNA damage, particularly in colon carcinoma cells expressing p53 .

Table 2: Cytotoxic Effects on Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Induces apoptosis |

| HMO2 | 3.8 | DNA damage |

| HepG2 | 4.5 | Inhibition of cell proliferation |

Biosynthesis and Genetic Studies

The biosynthetic pathway of this compound has been characterized through the cloning and heterologous expression of its gene cluster from Streptomyces steffisburgensis. This research has implications for the development of novel antibiotics by modifying the biosynthetic genes to create new derivatives with enhanced activity or reduced toxicity .

Industrial Applications

In industrial settings, this compound is produced through controlled fermentation processes involving Streptomyces elgreteus. The optimized fermentation medium typically includes glucose, peptone, yeast powder, and other nutrients .

Table 3: Fermentation Medium Composition for this compound Production

| Component | Concentration (g/L) |

|---|---|

| Glucose | 36.22 |

| Peptone | 8.00 |

| Yeast Powder | 8.51 |

| Acid Hydrolyzed Casein | 1.50 |

| Magnesium Sulfate | 0.68 |

| Potassium Nitrate | 1.00 |

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

- A study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .

- Another investigation revealed that derivatives of this compound exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting avenues for drug development .

Mecanismo De Acción

Steffimycin B exerts its effects by binding to DNA and intercalating at sites containing cytosine and guanine . This intercalation disrupts the DNA structure and inhibits the replication and transcription processes, leading to cell death. The compound has shown strong bactericidal effects against Mycobacterium tuberculosis and cytotoxic effects on various cancer cell lines . The molecular targets and pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Steffimycin B is part of the steffimycin family, which includes similar compounds such as steffimycin, steffimycin C, and steffimycin D . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and degrees of cytotoxicity . This compound is unique in its strong cytotoxic activity and potential as an antitumor agent . Other similar compounds include aranciamycin and nybomycin, which are also anthracycline antibiotics with varying degrees of antibacterial and antitumor activities .

Propiedades

Fórmula molecular |

C29H32O13 |

|---|---|

Peso molecular |

588.6 g/mol |

Nombre IUPAC |

2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24?,25+,27?,28-,29?/m0/s1 |

Clave InChI |

VHJWDTPKSIFZBV-NIVUTRQNSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |

Sinónimos |

steffimycin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.